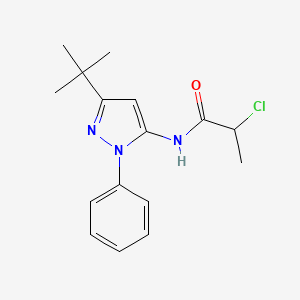
N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide and related compounds typically involves multistep organic reactions, starting from the formation of the pyrazole core followed by functionalization at specific positions on the ring. A common approach includes the reaction of hydrazine derivatives with diketones or ketoesters to form the pyrazole ring, which can then be further modified through reactions such as N-alkylation and chloroacetylation to introduce various substituents, enhancing the molecule's complexity and potential biological activity.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, a versatile scaffold that can engage in various interactions due to its heteroatoms and potential for hydrogen bonding. Advanced techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the precise geometric parameters of these compounds, revealing details such as bond lengths, angles, and the orientation of substituents, which are crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions and Properties
Pyrazole derivatives, including N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide, exhibit a wide range of chemical reactivities owing to the presence of multiple functional groups. These compounds can participate in various chemical reactions, such as nucleophilic substitution, electrophilic addition, and cycloaddition reactions, allowing for the introduction of additional functional groups or the formation of complex molecular architectures. Their chemical properties are significantly influenced by the nature of the substituents attached to the pyrazole ring, which can alter electron distribution, acidity, and overall molecular stability.
Physical Properties Analysis
The physical properties of pyrazole derivatives, including solubility, melting point, and crystallinity, are directly related to their molecular structure. These properties are critical for the compound's application, influencing its behavior in organic synthesis, its interaction with biological systems, and its suitability for formulation in pharmaceutical applications. Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often used to study these physical properties.
Chemical Properties Analysis
The chemical properties of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for its potential applications in medicinal chemistry and other fields. Studies focusing on these aspects often involve a combination of experimental work and computational modeling to predict the compound's behavior in chemical reactions and its interactions with biological targets.
- Molecular spectroscopic assembly and analysis of a similar pyrazole derivative, highlighting synthesis, structural, and antimicrobial aspects (Sivakumar et al., 2020).
- Investigation of hydrogen-bonding patterns in substituted acetamides, providing insights into the molecular structure and intermolecular interactions (López et al., 2010).
- Synthesis and structural analysis of pyrazole derivatives, demonstrating the importance of molecular structure in determining physical and chemical properties (Bobko et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Research highlights the synthesis and evaluation of pyrazole derivatives against fungal pathogens like Fusarium oxysporum, suggesting potential antifungal applications. The structure-activity relationship studies offer insights into pharmacophore site predictions for antifungal efficacy (Kaddouri et al., 2022).
Synthesis of Biologically Active Molecules
The pyrazole moiety plays a crucial role in the synthesis of biologically active compounds, offering a template for combinatorial and medicinal chemistry. This includes a range of activities such as anticancer, analgesic, anti-inflammatory, and more. Pyrazoles are used extensively as synthons in organic synthesis, highlighting their importance in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The pot, atom, and step economy (PASE) synthesis of pyrazole derivatives by multicomponent reactions (MCRs) has become increasingly popular for developing biologically active molecules. This approach is significant for pharmaceutical and medicinal chemistry, offering a pathway to synthesize pyrazole-containing compounds with antibacterial, anticancer, antifungal, antioxidant, and various other activities (Becerra et al., 2022).
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-2-phenylpyrazol-3-yl)-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-11(17)15(21)18-14-10-13(16(2,3)4)19-20(14)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYFDVYWLZQBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24836154 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

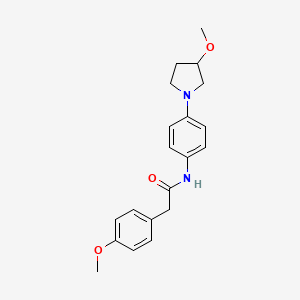
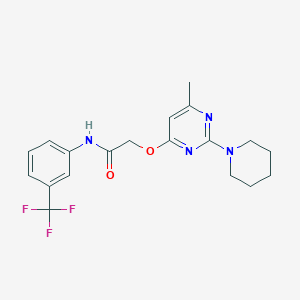
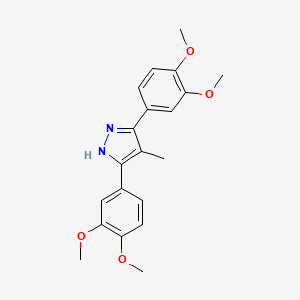
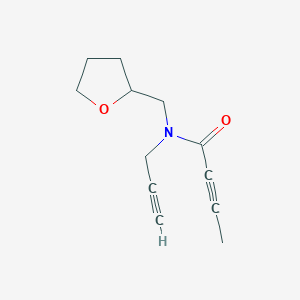
![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2487678.png)
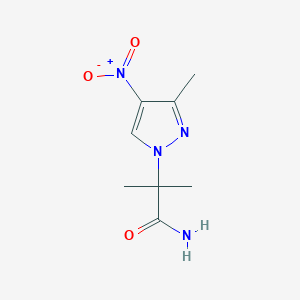
![5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487681.png)
![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)
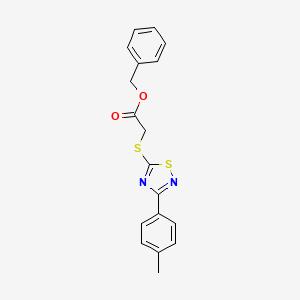
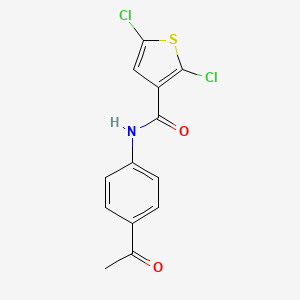
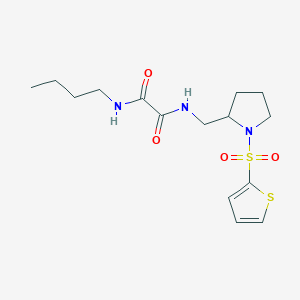
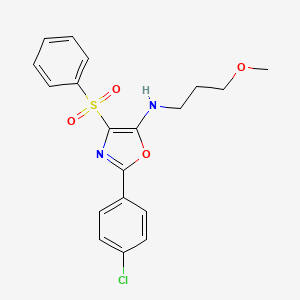
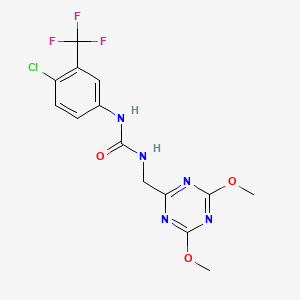
![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)